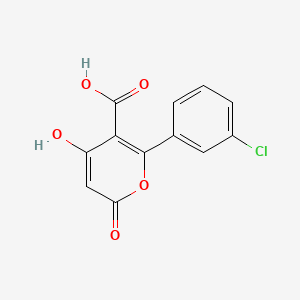
2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the class of pyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with appropriate aldehydes and ketones to form the pyran ring.
Halogenation: Introducing the chlorine atom at the desired position.
Hydroxylation: Adding the hydroxyl group under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran-5-carboxylicacid, 6-phenyl-4-hydroxy-2-oxo-
- 2H-Pyran-5-carboxylicacid, 6-(4-chlorophenyl)-4-hydroxy-2-oxo-
- 2H-Pyran-5-carboxylicacid, 6-(3-bromophenyl)-4-hydroxy-2-oxo-
Uniqueness
The presence of the 3-chlorophenyl group in 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
16801-04-0 |
|---|---|
Molekularformel |
C12H7ClO5 |
Molekulargewicht |
266.63 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
InChI-Schlüssel |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



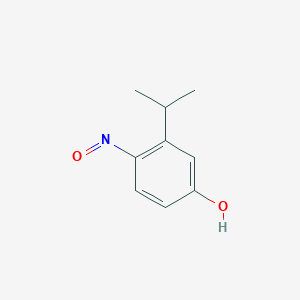
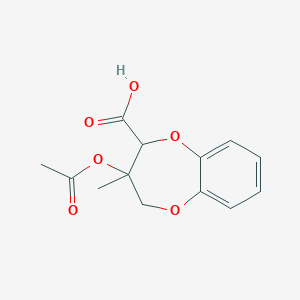
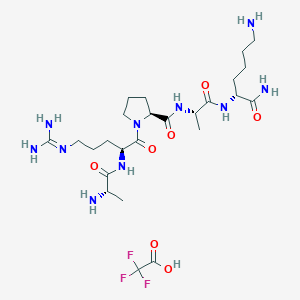

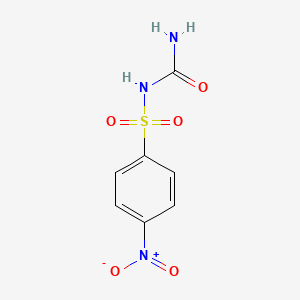

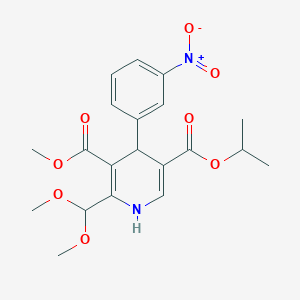
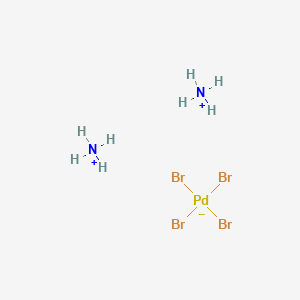
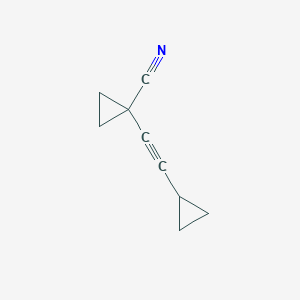
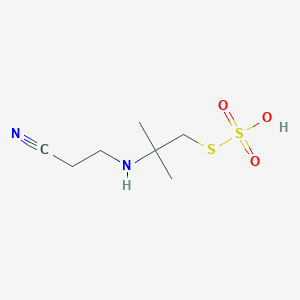
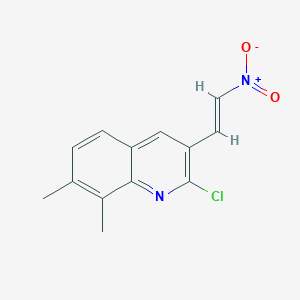

![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
